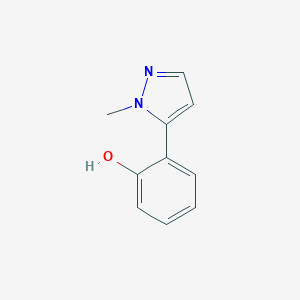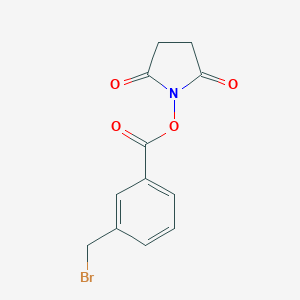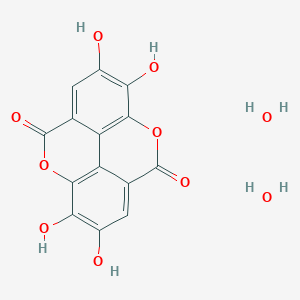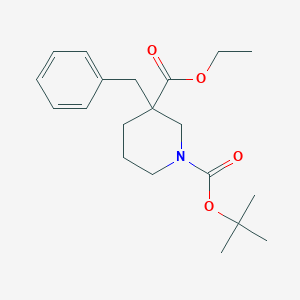
2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol is an organic building block useful in chemical synthesis studies . It is also used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidyl peptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine . The synthesis process yields a series of arylpyrazole derivatives that have been evaluated against five phytopathogens fungi .Molecular Structure Analysis
The molecular formula of 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol is C10H10N2O . Its InChI code is 1S/C10H10N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 .Physical And Chemical Properties Analysis
2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol is a white to yellow solid . It has a molecular weight of 174.2 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Androgen Receptor Antagonists
The compound has been used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which have been evaluated as androgen receptor antagonists . This is particularly important in prostate cancer therapy, where androgen receptor (AR) signaling is often activated . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Fungicides Against Phytopathogenic Fungi
Arylpyrazoles, including 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol, have been synthesized and evaluated as fungicides against phytopathogenic fungi . For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol and 4-bromo-3-phenol-1H-pyrazole showed good and broad-spectrum antifungal properties against Cytospora sp., C. gloeosporioides, Botrytis cinerea, Alternaria solani and F. Solani .
CYP Direct Inhibitors
The compound has been used in the development of CYP direct inhibitors . This is significant as CYP direct inhibition has been identified as a concern and has been addressed by regulating lipophilicity .
Growth Inhibition in PC-3 Cells
The pyrazole core of the compound has been associated with improved growth inhibition in PC-3 cells .
Antileishmanial and Antimalarial Evaluation
The compound has been used in the synthesis and biological evaluation of antileishmanial and antimalarial agents . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
It’s known that arylpyrazoles, a class of compounds to which this compound belongs, have been evaluated against various phytopathogenic fungi .
Mode of Action
It’s known that some pyrazole-based compounds inhibit the synthesis of β-tubulin during the mitosis of fungi .
Biochemical Pathways
It’s known that some pyrazole-based compounds affect the mitotic process in fungi by inhibiting the synthesis of β-tubulin .
Result of Action
It’s known that some arylpyrazole derivatives exhibit remarkable antifungal activities .
properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEELFJDEGWFUOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420818 |
Source


|
| Record name | 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123532-22-9 |
Source


|
| Record name | 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-pyrazol-5-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)










![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)